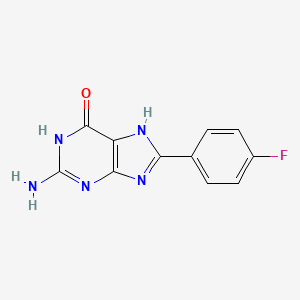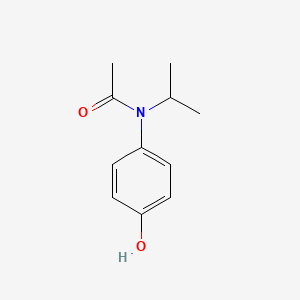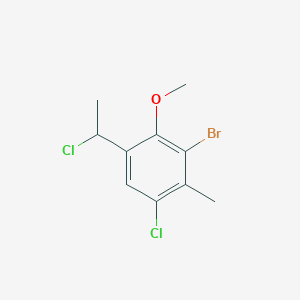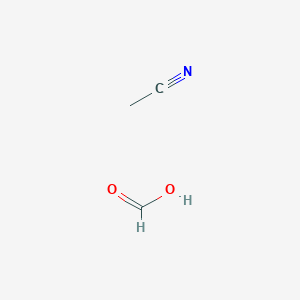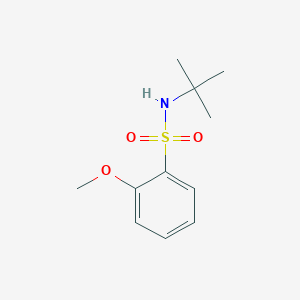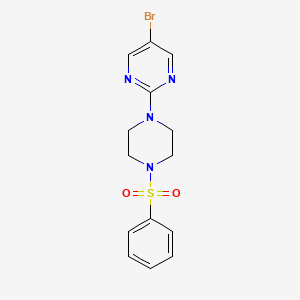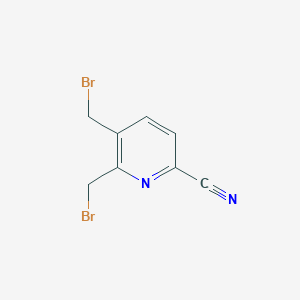
5,6-Bis(bromomethyl)picolinonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5,6-Bis(bromomethyl)picolinonitrile: is an organic compound that belongs to the class of pyridine derivatives It is characterized by the presence of two bromomethyl groups at the 5 and 6 positions of the pyridine ring, along with a carbonitrile group at the 2 position
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 5,6-Bis(bromomethyl)picolinonitrile typically involves the bromination of a suitable pyridine precursor. One common method is the bromination of 5,6-dimethylpyridine-2-carbonitrile using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetonitrile or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using larger reaction vessels, and ensuring proper safety measures are in place to handle bromine and other reagents.
化学反应分析
Types of Reactions: 5,6-Bis(bromomethyl)picolinonitrile can undergo various types of chemical reactions, including:
Substitution Reactions: The bromomethyl groups can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The carbonitrile group can be reduced to form primary amines.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) are commonly used.
Major Products Formed:
Substitution Reactions: Products include substituted pyridine derivatives with various functional groups.
Oxidation Reactions: Products include pyridine-2-carboxylic acid derivatives.
Reduction Reactions: Products include pyridine-2-amine derivatives.
科学研究应用
Chemistry: 5,6-Bis(bromomethyl)picolinonitrile is used as a building block in organic synthesis. It can be employed in the synthesis of complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the development of biologically active molecules. Its derivatives may exhibit antimicrobial, antiviral, or anticancer properties.
Medicine: In medicinal chemistry, this compound can be used to design and synthesize new drug candidates. Its derivatives may act as enzyme inhibitors or receptor modulators.
Industry: The compound can be used in the production of advanced materials, including polymers and liquid crystals. It may also find applications in the development of new catalysts for chemical reactions.
作用机制
The mechanism of action of 5,6-Bis(bromomethyl)picolinonitrile and its derivatives depends on the specific application. In general, the compound can interact with biological targets such as enzymes or receptors through covalent or non-covalent interactions. The bromomethyl groups can form covalent bonds with nucleophilic sites on proteins or DNA, leading to inhibition of enzyme activity or modulation of receptor function. The carbonitrile group can participate in hydrogen bonding or other non-covalent interactions, further influencing the compound’s biological activity.
相似化合物的比较
2,6-Bis(bromomethyl)pyridine: Similar structure but lacks the carbonitrile group.
5,6-Dimethylpyridine-2-carbonitrile: Similar structure but lacks the bromomethyl groups.
2-Bromo-6-methylpyridine: Contains only one bromomethyl group and lacks the carbonitrile group.
Uniqueness: 5,6-Bis(bromomethyl)picolinonitrile is unique due to the presence of both bromomethyl and carbonitrile groups on the pyridine ring. This combination of functional groups allows for a wide range of chemical modifications and applications. The compound’s ability to undergo various substitution, oxidation, and reduction reactions makes it a versatile building block in organic synthesis. Additionally, its potential biological activity and applications in medicinal chemistry and materials science further highlight its uniqueness.
属性
分子式 |
C8H6Br2N2 |
|---|---|
分子量 |
289.95 g/mol |
IUPAC 名称 |
5,6-bis(bromomethyl)pyridine-2-carbonitrile |
InChI |
InChI=1S/C8H6Br2N2/c9-3-6-1-2-7(5-11)12-8(6)4-10/h1-2H,3-4H2 |
InChI 键 |
UORDFLLGICVOGS-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=NC(=C1CBr)CBr)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


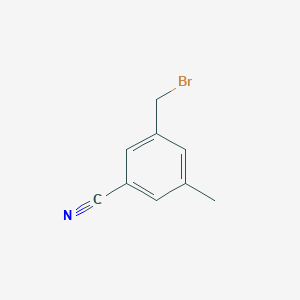
![Dimethyl [2-oxo-2-(3-propylcyclopentyl)ethyl]phosphonate](/img/structure/B8617612.png)
![methyl 3-[5-[(3S)-dithiolan-3-yl]pentanoylamino]propanoate](/img/structure/B8617618.png)
![3-{4-[(3-Fluorophenyl)methoxy]phenyl}-2-methylprop-2-enamide](/img/structure/B8617625.png)
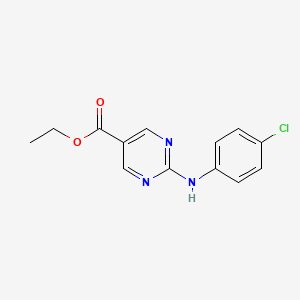
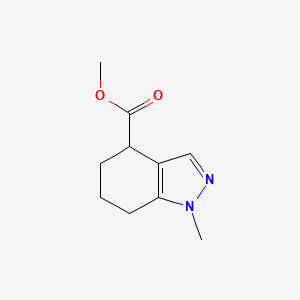

![4-[(Cyclopropylmethyl)amino]-1,2-benzenedicarbonitrile](/img/structure/B8617657.png)
